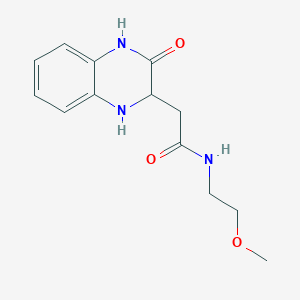

N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h2-5,11,15H,6-8H2,1H3,(H,14,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHQQKWNXCXJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

- 3-oxo-1,2,3,4-tetrahydroquinoxaline or its derivatives as the core scaffold.

- 2-chloroacetamide derivatives or equivalents for acetamide introduction.

- 2-methoxyethylamine for N-substitution on the acetamide.

- Bases such as potassium bicarbonate or other mild bases to facilitate nucleophilic substitution.

- Solvents: Dimethylformamide (DMF), ethanol, or other polar aprotic solvents are commonly used.

Typical Synthetic Procedure

Based on analogous quinoxaline derivatives synthesis and reported methods for related compounds:

Nucleophilic Substitution Reaction:

- Dissolve 3-oxo-1,2,3,4-tetrahydroquinoxaline in a polar aprotic solvent such as DMF.

- Add 2-chloroacetamide or a suitable chloroacetamide derivative.

- Introduce a base like potassium bicarbonate to deprotonate and activate the nucleophile.

- Stir the mixture under reflux conditions (approximately 80°C) for 2–4 hours to facilitate substitution at the 2-position of the quinoxaline ring.

N-alkylation with 2-methoxyethylamine:

- After formation of the 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide intermediate, react it with 2-methoxyethylamine.

- This step may involve heating and stirring in a suitable solvent to promote amide bond formation or substitution on the nitrogen atom.

- The reaction is monitored by TLC or HPLC to confirm completion.

-

- Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

- The crude product is filtered and washed.

- Recrystallization from hot ethanol or other suitable solvents is performed to obtain pure this compound as crystalline solids.

Research Findings and Optimization

- Reaction Conditions: Reflux at around 80°C in DMF has been found effective for nucleophilic substitution steps, providing good yields and purity.

- Catalysis: Use of phase-transfer catalysts such as 2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid (BTBA) has been reported to improve reaction rates and yields in related quinoxaline derivative syntheses.

- Purification Techniques: Recrystallization from ethanol is a preferred method to achieve high purity, often yielding light-yellow crystalline products.

- Yield and Purity: High purity (>95%) is achievable with optimized reaction and purification protocols.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Material | 3-oxo-1,2,3,4-tetrahydroquinoxaline | Core scaffold |

| Acetamide Source | 2-chloroacetamide or derivative | For acetamide introduction |

| N-substituent | 2-methoxyethylamine | For N-alkylation on acetamide nitrogen |

| Solvent | Dimethylformamide (DMF), Ethanol | DMF for reaction; ethanol for recrystallization |

| Base | Potassium bicarbonate | Facilitates nucleophilic substitution |

| Temperature | 80°C (reflux) | Typical for substitution reaction |

| Reaction Time | 2–4 hours | Monitored by TLC/HPLC |

| Catalyst | Phase-transfer catalyst (optional) | BTBA improves yield |

| Purification | Recrystallization | From hot ethanol |

| Product Appearance | Light-yellow crystalline solid | Indicates purity |

| Molecular Weight | 263.30 g/mol | Confirmed by analytical data |

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinoxaline N-oxides, while reduction could yield alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds derived from tetrahydroquinoxaline structures exhibit significant antimicrobial properties. N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its potential effectiveness against various bacterial strains.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoxaline showed promising activity against Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to inhibit bacterial cell wall synthesis.

Anticancer Properties

Tetrahydroquinoxalines have been investigated for their anticancer potential. This compound has shown cytotoxic effects in several cancer cell lines.

- Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Neuropharmacology

Cognitive Enhancement

The compound is also being explored for its neuroprotective effects and potential to enhance cognitive function. Research suggests that it may modulate neurotransmitter systems involved in learning and memory.

- Case Study : In animal models, this compound improved memory retention in tasks assessing spatial learning. This effect is hypothesized to be linked to its interaction with the cholinergic system.

Material Science

Polymer Synthesis

this compound has been utilized as a building block in the synthesis of novel polymers with specific properties.

- Data Table: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 50 | 120 |

| Epoxy Resin | 70 | 150 |

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The primary structural variations among analogs occur at the acetamide nitrogen (R-group). Key examples include:

Key Observations :

- The 2-methoxyethyl group (target compound) likely improves aqueous solubility compared to aromatic substituents (e.g., 2-methoxyphenyl in ).

- Bulky aliphatic groups (e.g., cyclohexyl in ) may enhance lipid membrane permeability.

- Electron-withdrawing substituents (e.g., Cl, CF₃ in ) can modulate electronic properties and binding affinity.

Modifications on the Quinoxaline Core

The tetrahydroquinoxalin-3-one core is conserved across analogs, but additional functionalizations are observed:

- Nitroso Group : In N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo...acetamide (CAS: 348078-57-9), a nitroso group at position 1 increases electrophilicity .

- Bicyclic Systems: Patent-derived analogs (e.g., ) incorporate fused quinoline or piperidine rings for enhanced receptor selectivity.

Physicochemical and Pharmacokinetic Properties

Hydrogen Bonding and Crystal Packing

Structural studies of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate () reveal extensive hydrogen-bonding networks involving N–H and C=O groups. These interactions are critical for:

- Stabilizing crystal lattices.

- Potential ligand-receptor binding (e.g., B1 receptor antagonism in ).

Lipophilicity and Solubility

- Aromatic substituents (e.g., 2-methoxyphenyl in ) increase logP values, favoring blood-brain barrier penetration but reducing solubility.

Biological Activity

N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a tetrahydroquinoxaline moiety, which is known for various biological activities. The methoxyethyl and acetamide groups contribute to its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes such as tyrosinase, which is crucial in melanin production and has implications in skin disorders and pigmentation issues.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that tetrahydroquinoxaline derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival.

- Neuroprotective Effects : Some studies have indicated that these compounds could provide neuroprotection by reducing neuroinflammation and oxidative damage in neuronal cells.

- Antimicrobial Properties : There is emerging evidence that compounds within this class may possess antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Tyrosinase Inhibitor | 68.86 | |

| Compound B | Antioxidant | 25.00 | |

| Compound C | Anticancer | 15.00 | |

| Compound D | Neuroprotective | 30.00 |

Detailed Research Findings

- Antioxidative Properties : A study demonstrated that certain derivatives exhibited strong anti-lipid peroxidation activity, indicating potential for use in preventing oxidative damage in cells .

- Tyrosinase Inhibition : The compound showed promising results as a tyrosinase inhibitor with an IC50 value suggesting effective inhibition at low concentrations .

- Cytotoxicity Studies : In vitro studies on various cancer cell lines revealed that certain derivatives induced significant cytotoxic effects without considerable toxicity to normal cells, highlighting their therapeutic potential .

Q & A

Basic: What are the key synthetic routes for N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclization of quinoxaline precursors and functionalization with acetamide groups. For example:

- Step 1: Hydrogenation of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate using Pd/C in ethanol under H₂ for 10 hours .

- Step 2: Functionalization via nucleophilic substitution or amidation. For related compounds, acetyl chloride and Na₂CO₃ in CH₂Cl₂ are used for acetylation, with yields improved by iterative reagent addition (58% yield after recrystallization) .

Optimization Tips:

Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer:

X-ray crystallography with SHELXL (v. 2015+) is widely used for small-molecule refinement, even for high-resolution or twinned data . Key structural parameters from related quinoxaline derivatives include:

| Bond Angles/Torsions | Values (°) | Reference |

|---|---|---|

| N1–C7–C8 | 115.7 | |

| O1–C7–C8A | 119.4 | |

| Torsion (O1–C7–C8A–N2A) | 157.1 |

Workflow:

- Solve phase problems with SHELXD .

- Refine hydrogen bonding networks (N–H···O and C–H···O interactions) to validate packing .

Basic: What computational methods predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

- Solubility/Bioavailability: Balance hydrophobic (quinoxaline ring) and hydrophilic (methoxyethyl, acetamide) moieties predicts moderate oral bioavailability .

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., π-π stacking with aromatic residues, hydrogen bonding via acetamide) .

Validation:

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Enantiomeric Purity: Racemic mixtures (e.g., ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate) vs. enantiopure synthesis .

- Assay Variability: Use standardized protocols (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity).

Case Study:

- A quinoxaline derivative showed anticancer activity in vitro but poor in vivo efficacy due to metabolic instability . Validate via metabolic profiling (LC-MS).

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Twinned Data: Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder: Apply PART/ISOR restraints for mobile methoxyethyl groups .

Example:

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Identification:

- Functional Assays:

Hypothesis-Driven Example:

Advanced: How to resolve low yields in scaled-up synthesis?

Methodological Answer:

- Catalyst Optimization: Replace Pd/C with Pd(OAc)₂/ligand systems for selective hydrogenation .

- Solvent Screening: Switch from ethanol to THF/water mixtures to improve solubility.

Data-Driven Adjustment:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.